molecular formula C15H21NO2 B7473487 N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide

N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide

Cat. No. B7473487
M. Wt: 247.33 g/mol
InChI Key: HTDLQPJYOWWWRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide, commonly known as O-Desmethyltramadol (ODT), is a synthetic opioid analgesic drug. ODT is a metabolite of tramadol, which is an opioid pain medication used to treat moderate to severe pain. ODT has been the subject of scientific research due to its potential as a pain medication and its effects on the central nervous system.

Mechanism of Action

N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide acts on the central nervous system by binding to mu-opioid receptors, which are located in the brain and spinal cord. This binding results in the inhibition of pain signals and the release of dopamine, which produces feelings of pleasure and euphoria.
Biochemical and physiological effects:
N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide has been shown to have various biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide has also been shown to have antitussive effects, which may make it useful in treating coughs.

Advantages and Limitations for Lab Experiments

N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor. However, N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide is also highly addictive and may have potential for abuse, which may limit its use in lab experiments.

Future Directions

There are several future directions for research on N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide, including its potential as a pain medication, its effects on the central nervous system, and its potential for abuse and addiction. Further research is needed to fully understand the mechanisms of action of N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide and its potential as a therapeutic agent.

Synthesis Methods

N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide can be synthesized from tramadol through a process called demethylation. This process involves the removal of a methyl group from the nitrogen atom of tramadol, resulting in the formation of N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide. The demethylation process can be achieved through various methods, including chemical and enzymatic reactions.

Scientific Research Applications

N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide has been studied extensively for its potential as a pain medication. Studies have shown that N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide has a higher affinity for the mu-opioid receptor than tramadol, which may result in stronger analgesic effects. N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide has also been shown to have fewer side effects than other opioid medications, such as respiratory depression and constipation.

properties

IUPAC Name

N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-10-7-11(2)9-12(8-10)15(18)16-13-3-5-14(17)6-4-13/h7-9,13-14,17H,3-6H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDLQPJYOWWWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2CCC(CC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.